7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-24-15-14(16(27)23-19(24)28)26(18(22-15)25-8-4-5-9-25)10-11-29-17-20-12-6-2-3-7-13(12)21-17/h2-3,6-7H,4-5,8-11H2,1H3,(H,20,21)(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUFXZUHIHGTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole derivative, which is then linked to the purine core through a thioether bondCommon reagents used in these reactions include various halides, thiols, and amines, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .
Scientific Research Applications
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
- Activity vs. Stability Trade-offs : While longer N3 alkyl chains (e.g., isohexyl in 8e) improve biochemical activity , the target compound’s 3-methyl group may offer better metabolic stability, critical for in vivo applications.
- Role of Sulfur : The benzimidazole-thioethyl group in the target compound could enable disulfide bond formation or interaction with cysteine residues in targets, a feature absent in chlorobenzyl or aryloxypropyl analogs .
- 8-Substituent Effects : Pyrrolidine’s smaller size compared to piperazine (CID 986255) may reduce off-target interactions but limit solubility-enhancing effects .
Conclusion The target compound’s unique combination of a benzimidazole-thioethyl chain and pyrrolidine moiety distinguishes it from analogs with chlorobenzyl, piperazinyl, or allylthio groups. While substitutions at N3 and position 8 significantly influence potency and pharmacokinetics, its structure balances reactivity, stability, and selectivity. Further comparative studies on kinase inhibition profiles and ADMET properties are warranted to validate these hypotheses.
Biological Activity
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzimidazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research has shown that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains. Notably:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Streptococcus faecalis were reported as low as 4 µg/mL .
- A study indicated that modifications to the benzimidazole structure could enhance antimicrobial efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with MIC values reaching 3.8 µM for lead compounds .
Antiproliferative Activity
The antiproliferative effects of similar compounds have been extensively studied. For example:
- Compounds derived from benzimidazole structures have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer), with significant inhibition observed at concentrations around 8 μg/mL .
- The mechanism of action often involves inducing apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 4 µg/mL |
| Compound B | Antiproliferative | MDA-MB-231 | 8 μg/mL |
| Compound C | Antimycobacterial | Mycobacterium tuberculosis | 3.8 µM |
Study Insights
- Antimicrobial Studies : Research highlighted that the introduction of thioether groups significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Investigations into the cytotoxicity of benzimidazole derivatives revealed that structural modifications could lead to enhanced lipophilicity, improving membrane permeability and bioavailability in cancer cells .
- Mechanistic Studies : The biological mechanisms underlying these activities often involve disruption of cellular processes such as DNA replication and mitochondrial function, leading to programmed cell death in malignant cells .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Purine Core Functionalization : Alkylation or substitution at the purine N-7 and N-8 positions using reagents like allyl halides or thiol-containing intermediates .
Thioether Linkage Formation : Reaction of 1H-benzo[d]imidazole-2-thiol with a halogenated ethyl intermediate under controlled pH (e.g., basic conditions) to ensure selective thioether bond formation .
Pyrrolidine Substitution : Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd or Cu .
- Critical Factors : Reaction temperature (60–100°C), solvent polarity (DMF or DMSO for solubility), and purification via column chromatography .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques :
- NMR : Confirm substitution patterns (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, benzoimidazole aromatic protons at δ 7.0–8.0 ppm) .
- HRMS : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+ at m/z ~485) .
- Chromatography : HPLC purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent, catalyst loading). For example, a 2^3 factorial design can identify interactions between temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (Pd(OAc)₂ vs. CuI) .
- Case Study : reports a 20% yield increase by switching from THF to DMF, attributed to improved solubility of intermediates.
- Key Metrics : Monitor side products via LC-MS and adjust reaction time dynamically .
Q. What computational methods are suitable for predicting this compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to purine receptors (e.g., adenosine A₂A receptor). Focus on the benzoimidazole-thioether moiety as a potential pharmacophore .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidine-purine interaction in aqueous environments .
- Quantum Chemistry : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify reactive sites for further functionalization .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?
- Methodological Answer :
- SAR Table :
| Modification Site | Functional Group | Observed Activity | Reference |
|---|---|---|---|
| Benzoimidazole-thioethyl | -SCH₂- linkage | Improved enzyme inhibition (IC₅₀ = 1.2 µM) | |
| Pyrrolidin-1-yl | N-substitution | Increased solubility (logP reduced by 0.5) | |
| Purine C-3 methyl | -CH₃ | Stabilized binding via hydrophobic interactions |
- Strategy : Replace the pyrrolidine with a morpholine group to test solubility-impact trade-offs .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference assay conditions:
- Cell Lines : HepG2 vs. HEK293 may show variance due to metabolic enzyme expression .
- Assay Type : Fluorescence-based vs. radiometric assays can yield discrepancies in IC₅₀ values .
- Statistical Analysis : Apply ANOVA to identify outliers or batch effects. For example, notes a 30% activity drop in assays with serum-containing media due to protein binding .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data conflict across studies?
- Methodological Answer :
- Root Causes :
Buffer Composition : Phosphate vs. Tris buffers alter ionic strength, affecting ligand-receptor binding .
Enzyme Source : Recombinant vs. native enzymes (e.g., human vs. rat xanthine oxidase) exhibit structural variability .
- Resolution : Standardize protocols using WHO-recommended assay conditions and report ΔΔG values for binding affinity comparisons .
Methodological Innovations
Q. What advanced statistical approaches are recommended for analyzing dose-response data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
